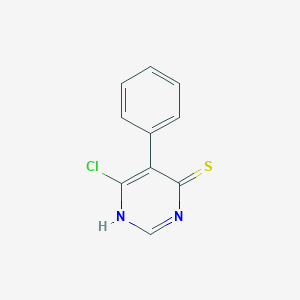
6-Chloro-5-phenylpyrimidine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-phenylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 5th position, and a thione group at the 4th position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-phenylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-5-phenylpyrimidine-4-amine with sulfur or a sulfur-containing reagent to introduce the thione group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-5-phenylpyrimidine-4(1H)-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or other reduced forms of the compound.
科学研究应用
6-Chloro-5-phenylpyrimidine-4(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-5-phenylpyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5-Phenylpyrimidine-4(1H)-thione: Lacks the chlorine atom at the 6th position.
6-Chloro-4(1H)-pyrimidinethione: Lacks the phenyl group at the 5th position.
6-Chloro-5-phenylpyrimidine: Lacks the thione group at the 4th position.
Uniqueness
6-Chloro-5-phenylpyrimidine-4(1H)-thione is unique due to the combination of the chlorine atom, phenyl group, and thione group on the pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C10H7ClN2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC 名称 |
6-chloro-5-phenyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-9-8(10(14)13-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI 键 |
VNGJHSQCSYMHOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NC=NC2=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


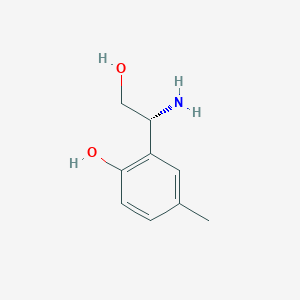
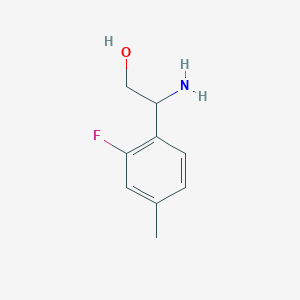
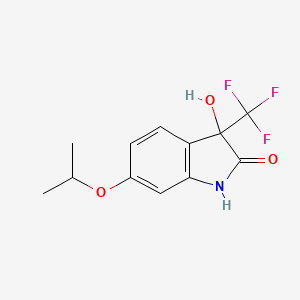
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)

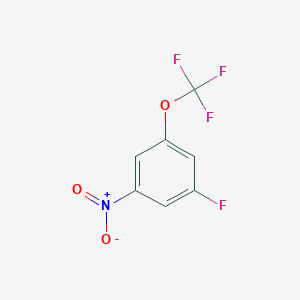
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
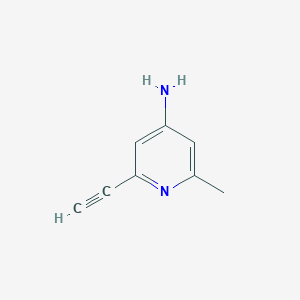
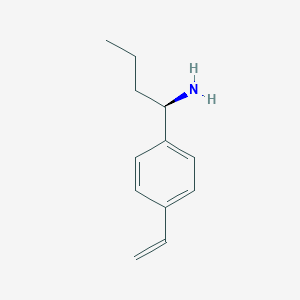
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
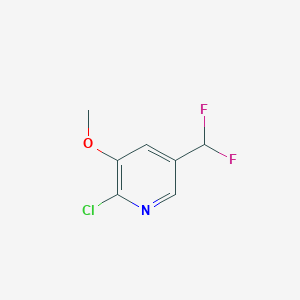
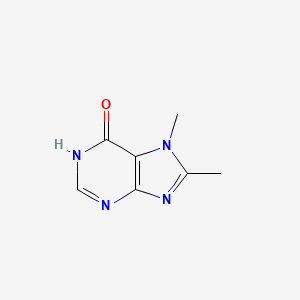

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)
